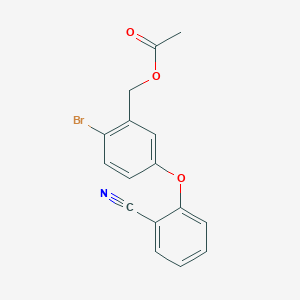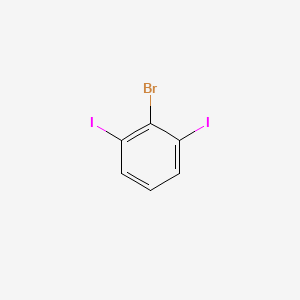
(2R,3S)-2,3-Dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2,3-Dimethylmorpholine is a chiral morpholine derivative with two methyl groups attached to the second and third carbon atoms in the morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-Dimethylmorpholine can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a chiral catalyst to ensure the correct stereochemistry. For example, the reaction of a 2,3-dimethyl-1,4-dioxane with ammonia in the presence of a chiral catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors and continuous flow systems to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-2,3-Dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different morpholine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce alkyl or acyl groups into the morpholine ring.
Applications De Recherche Scientifique
(2R,3S)-2,3-Dimethylmorpholine has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals
Mécanisme D'action
The mechanism of action of (2R,3S)-2,3-Dimethylmorpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-2,3-Dimethylmorpholine: A diastereomer with different stereochemistry.
(2S,3S)-2,3-Dimethylmorpholine: Another diastereomer with opposite stereochemistry.
(2S,3R)-2,3-Dimethylmorpholine: A diastereomer with one chiral center inverted.
Uniqueness
(2R,3S)-2,3-Dimethylmorpholine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable in applications where chiral specificity is crucial, such as in the synthesis of enantiomerically pure compounds .
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
(2R,3S)-2,3-dimethylmorpholine |
InChI |
InChI=1S/C6H13NO/c1-5-6(2)8-4-3-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m0/s1 |
Clé InChI |
LTJFPCBECZHXNS-NTSWFWBYSA-N |
SMILES isomérique |
C[C@H]1[C@H](OCCN1)C |
SMILES canonique |
CC1C(OCCN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-[2-(propylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12938482.png)
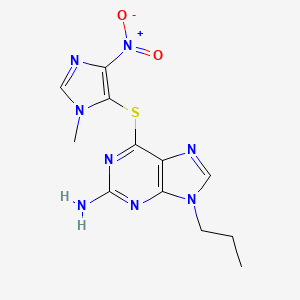
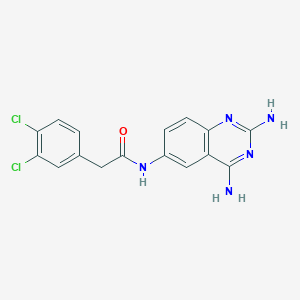
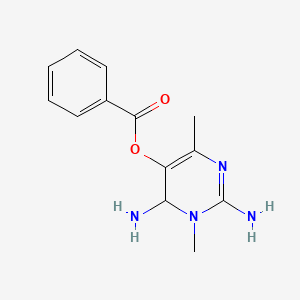




![2-(Tosyloxy)ethyl 8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B12938528.png)
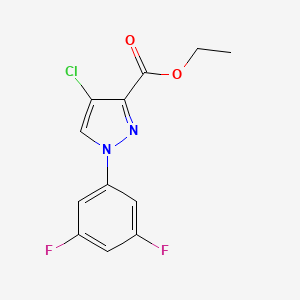
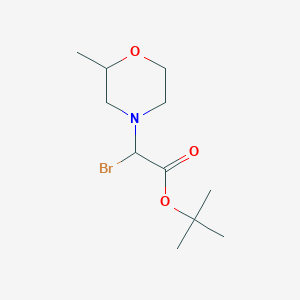
![({1-[(Morpholin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12938555.png)
